molecular formula C16H20N4O2S2 B3648926 4-amino-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B3648926
M. Wt: 364.5 g/mol
InChI Key: PYKVIPPUGWELIU-UHFFFAOYSA-N
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Description

4-amino-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that includes a thiazole ring, a morpholine ring, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Morpholine Group: The morpholine group can be introduced through a nucleophilic substitution reaction using morpholine and an appropriate leaving group.

    Amidation Reaction: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the amide group or the thiazole ring.

    Substitution: Nucleophilic substitution reactions can take place at the morpholine ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the amide group can yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-amino-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide
  • 4-(2-aminoethyl)morpholine

Uniqueness

The uniqueness of 4-amino-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide lies in its combination of a thiazole ring, a morpholine ring, and an amide group. This combination provides a distinct set of chemical properties and potential biological activities that are not found in simpler analogs.

Properties

IUPAC Name

4-amino-N-(2-morpholin-4-ylethyl)-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S2/c17-14-13(15(21)18-6-7-19-8-10-22-11-9-19)24-16(23)20(14)12-4-2-1-3-5-12/h1-5H,6-11,17H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKVIPPUGWELIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-amino-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
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4-amino-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
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4-amino-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
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4-amino-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
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4-amino-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
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4-amino-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

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